molecular formula C18H23NO3S B497535 N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide CAS No. 832685-16-2

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide

Cat. No.: B497535
CAS No.: 832685-16-2
M. Wt: 333.4g/mol
InChI Key: LLAHHLKSCKVSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-ethoxy-5-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO3S and its molecular weight is 333.4g/mol. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors for Ocular Hypertension

Aminozolamide, a carbonic anhydrase inhibitor similar in structure to ethoxzolamide, has been studied for its potential in treating ocular hypertension. Research indicates that a topical application of aminozolamide in a gel formulation significantly lowered intraocular pressure in patients, suggesting its utility in managing conditions like glaucoma (Lewis et al., 1986). Further studies revealed that the effectiveness of aminozolamide in lowering intraocular pressure may depend on the vehicle of delivery, highlighting the importance of formulation in the drug's efficacy (Lewis et al., 1988).

Blood Sugar Management in Diabetes Mellitus

Glycodiazine, another sulfonamide derivative, has been studied for its antihyperglycemic properties. Clinical trials have demonstrated that glycodiazine effectively managed blood sugar levels in patients with adult-onset diabetes mellitus, indicating the potential of sulfonamide derivatives in diabetes treatment (Choi & Kreines, 1968).

Exposure and Toxicity Studies

Studies have also been conducted on the presence and impact of various benzyl derivatives in the environment and their potential toxicity. For instance, research into urinary benzylmercapturic acid has explored its use as a marker for occupational exposure to toluene, a volatile solvent. This research helps in understanding the metabolic pathways and potential health risks associated with exposure to these compounds (Inoue et al., 2000).

Properties

IUPAC Name

N-benzyl-2-ethoxy-5-propan-2-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-22-17-11-10-16(14(2)3)12-18(17)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAHHLKSCKVSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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